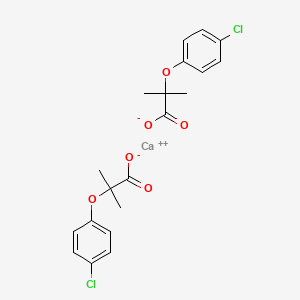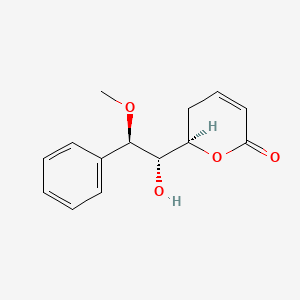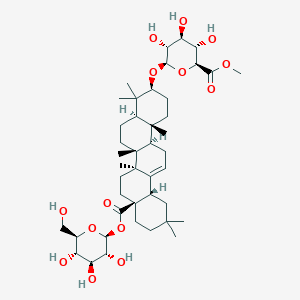
Atropaldehyde
Overview
Description
It is a colorless liquid with a strong pungent odor and is soluble in ethanol, ether, and most organic solvents . Atropaldehyde is an unstable compound that is prone to polymerization and acidification . It is commonly used as an intermediate in organic synthesis and can be used to prepare various compounds such as benzoic acid, benzoic acid ester, and phenylacetic acid .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: this compound can be prepared by the oxidation of toluene.
Preparation via Acetal: A more detailed synthetic route involves the preparation of this compound diethyl acetal from 1,1-dichloro-2-phenylcyclopropane.
Industrial Production Methods:
- The industrial production of this compound typically involves the oxidation of toluene using oxygen or hydrogen peroxide as the oxidant, catalyzed by a suitable catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid and other related compounds.
Reduction: It can be reduced to form phenylpropanol and other related alcohols.
Substitution: this compound can participate in substitution reactions, particularly in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidants include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acid catalysts such as sulfuric acid and hydrochloric acid are commonly used.
Major Products Formed:
Oxidation: Benzoic acid and related compounds.
Reduction: Phenylpropanol and related alcohols.
Substitution: Various substituted phenylacrylaldehyde derivatives.
Scientific Research Applications
Atropaldehyde has several scientific research applications:
Mechanism of Action
Atropaldehyde exerts its effects primarily through its reactivity as an electrophile. It can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products . The compound can also inhibit enzymes such as aldehyde dehydrogenase and glutathione transferase, leading to the accumulation of reactive species and potential toxicity .
Comparison with Similar Compounds
Atropaldehyde is similar to other α,β-unsaturated aldehydes such as acrolein and 4-hydroxynonenal. it is unique in its specific reactivity and applications:
4-Hydroxynonenal: This compound is a product of lipid peroxidation and is studied for its role in oxidative stress and cell signaling.
This compound’s unique reactivity and applications in organic synthesis, enzyme inhibition studies, and industrial production make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964238 | |
| Record name | 2-Phenylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-10-3 | |
| Record name | 2-Phenylacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)
![6-Methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)




